6-Hydroxy-6-methyl-3,20-dioxopregn-4-en-17-yl acetate
Overview
Description
Novobiocin sodium is a salt form of novobiocin, an aminocoumarin antibiotic derived from the actinomycete Streptomyces niveus . It was initially approved for clinical use in 1964 and has been used to treat serious infections caused by susceptible strains of Staphylococcus aureus . Novobiocin sodium is known for its ability to inhibit bacterial DNA gyrase, making it a potent antibacterial agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
Novobiocin sodium is synthesized through a series of chemical reactions involving the coupling of a benzoic acid derivative, a coumarin residue, and the sugar novobiose . The preparation of novobiocin involves the following steps:
Formation of the benzoic acid derivative: This step involves the synthesis of a benzoic acid derivative through a series of chemical reactions.
Coupling with the coumarin residue: The benzoic acid derivative is then coupled with a coumarin residue under specific reaction conditions.
Attachment of the sugar novobiose: Finally, the sugar novobiose is attached to the coupled product to form novobiocin.
Industrial Production Methods
Industrial production of novobiocin sodium involves the fermentation of Streptomyces niveus, followed by extraction and purification processes . The fermentation process is optimized to maximize the yield of novobiocin, and the extracted compound is then converted to its sodium salt form for clinical use .
Chemical Reactions Analysis
Types of Reactions
Novobiocin sodium undergoes various chemical reactions, including:
Oxidation: Novobiocin sodium can undergo oxidation reactions under specific conditions.
Reduction: Reduction reactions can also occur, leading to the formation of different products.
Substitution: Substitution reactions are common, where specific functional groups in the molecule are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of novobiocin sodium include oxidizing agents, reducing agents, and various catalysts . The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from the reactions of novobiocin sodium depend on the specific reaction conditions and reagents used. These products can include various derivatives of novobiocin with different functional groups .
Scientific Research Applications
Novobiocin sodium has a wide range of scientific research applications, including:
Mechanism of Action
Novobiocin sodium exerts its effects by inhibiting the GyrB subunit of the bacterial DNA gyrase enzyme . This inhibition blocks the adenosine triphosphatase (ATPase) activity of the enzyme, preventing the supercoiling of bacterial DNA and ultimately leading to bacterial cell death . The molecular targets of novobiocin sodium include the DNA gyrase and topoisomerase enzymes involved in DNA replication and repair .
Comparison with Similar Compounds
Novobiocin sodium is unique among aminocoumarin antibiotics due to its specific inhibition of the GyrB subunit of DNA gyrase . Similar compounds include:
Clorobiocin: Another aminocoumarin antibiotic that also inhibits DNA gyrase but has a different chemical structure.
Coumermycin A1: An aminocoumarin antibiotic with a similar mechanism of action but different molecular targets.
Novobiocin sodium stands out due to its higher potency and specific inhibition of the ATPase reaction catalyzed by GyrB .
Properties
IUPAC Name |
(17-acetyl-6-hydroxy-6,10,13-trimethyl-3-oxo-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl) acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O5/c1-14(25)24(29-15(2)26)11-8-19-17-13-23(5,28)20-12-16(27)6-9-21(20,3)18(17)7-10-22(19,24)4/h12,17-19,28H,6-11,13H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIIFPBLHBAQCTJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)(C)O)C)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40913307 | |
Record name | 6-Hydroxy-6-methyl-3,20-dioxopregn-4-en-17-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40913307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
984-46-3 | |
Record name | Albamycin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112900 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Hydroxy-6-methyl-3,20-dioxopregn-4-en-17-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40913307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.